3-Acetyl-4-chlorobenzaldehyde
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Overview
Description
3-Acetyl-4-chlorobenzaldehyde is an organic compound with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.60 g/mol . It is a derivative of benzaldehyde, featuring both an acetyl group and a chlorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
3-Acetyl-4-chlorobenzaldehyde can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-chlorobenzaldehyde reacts with acetone under basic conditions to form the desired product . This reaction is typically catalyzed by bases such as sodium hydroxide or potassium hydroxide and can be carried out under microwave irradiation to improve yield and reduce reaction time . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
3-Acetyl-4-chlorobenzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted benzaldehydes, benzoic acids, and benzyl alcohols .
Scientific Research Applications
3-Acetyl-4-chlorobenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetyl-4-chlorobenzaldehyde involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. For example, its reaction with nucleophiles can result in the formation of compounds that interact with specific molecular targets, such as enzymes or receptors, thereby exerting biological effects . The exact pathways and molecular targets depend on the specific reactions and products formed.
Comparison with Similar Compounds
3-Acetyl-4-chlorobenzaldehyde can be compared with other similar compounds, such as:
4-Chlorobenzaldehyde: Lacks the acetyl group, making it less reactive in certain chemical transformations.
3-Acetyl-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
4-Bromo-3-chlorobenzaldehyde: Features a bromine atom instead of an acetyl group, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
Molecular Formula |
C9H7ClO2 |
---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
3-acetyl-4-chlorobenzaldehyde |
InChI |
InChI=1S/C9H7ClO2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-5H,1H3 |
InChI Key |
QHVHDHWPZGDTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C=O)Cl |
Origin of Product |
United States |
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